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molecular formula C11H7ClN2O3 B8414999 5-Chloro-1H-spiro[indole-3,3'-pyrrolidine]-2,2',5'-trione

5-Chloro-1H-spiro[indole-3,3'-pyrrolidine]-2,2',5'-trione

Cat. No. B8414999
M. Wt: 250.64 g/mol
InChI Key: ACCRRLVDDBQSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236963B2

Procedure details

A stirred solution of the crude (5-chloro-3-cyano-2-oxo-2,3-dihydro-1H-indol-3-yl)-cyanoacetic acid methyl ester, intermediate 5 (53.3 g, 0.18 mol) in methanol (450 ml) was cooled in an ice-water bath and saturated with hydrogen chloride gas, keeping the temperature below 20° C. The resultant solution was left to stand at ambient temperature overnight and then heated cautiously under reflux for 5 hours to give a yellow suspension. The solvent was removed in vacuo to give a semi-solid residue, which was mixed with glacial acetic acid (375 ml) and heated under reflux, with stirring, for 16 hours. After cooling in an ice-water bath, the crude 5-chloro-1H-spiro[indole-3,3′-pyrrolidine]-2,2′,5′-trione was removed by filtration, washed with cold glacial acetic acid (100 ml) followed by water (100 ml) and then diethyl ether (100 ml) and dried in vacuo to give an off-white solid. A second crop was obtained by removing the solvent in vacuo from the combined acetic acid filtrates and repeating the purification procedure to give a total of 30.5 g (66%). Sufficiently pure by 1H NMR for subsequent reaction.
Name
(5-chloro-3-cyano-2-oxo-2,3-dihydro-1H-indol-3-yl)-cyanoacetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 5
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH:4]([C:7]1([C:18]#[N:19])[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([Cl:16])[CH:14]=2)[NH:9][C:8]1=[O:17])C#N.Cl.C(O)(=[O:24])C>CO>[Cl:16][C:13]1[CH:14]=[C:15]2[C:7]3([CH2:4][C:3](=[O:2])[NH:19][C:18]3=[O:24])[C:8](=[O:17])[NH:9][C:10]2=[CH:11][CH:12]=1

Inputs

Step One
Name
(5-chloro-3-cyano-2-oxo-2,3-dihydro-1H-indol-3-yl)-cyanoacetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C#N)C1(C(NC2=CC=C(C=C12)Cl)=O)C#N)=O
Name
intermediate 5
Quantity
53.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
450 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
375 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
TEMPERATURE
Type
TEMPERATURE
Details
heated cautiously
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to give a yellow suspension
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a semi-solid residue, which
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice-water bath
CUSTOM
Type
CUSTOM
Details
the crude 5-chloro-1H-spiro[indole-3,3′-pyrrolidine]-2,2′,5′-trione was removed by filtration
WASH
Type
WASH
Details
washed with cold glacial acetic acid (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
diethyl ether (100 ml) and dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
CUSTOM
Type
CUSTOM
Details
A second crop was obtained
CUSTOM
Type
CUSTOM
Details
by removing the solvent in vacuo from the combined acetic acid filtrates
CUSTOM
Type
CUSTOM
Details
the purification procedure
CUSTOM
Type
CUSTOM
Details
to give a total of 30.5 g (66%)
CUSTOM
Type
CUSTOM
Details
Sufficiently pure by 1H NMR for subsequent reaction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=C2C(=CC1)NC(C21C(NC(C1)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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